Superior Induction of Apoptosis and Differentiation Compared to Single-Target Inhibitors in Leukemia Cells
This compound demonstrates a clear functional advantage over single-target inhibitors. In a direct head-to-head functional assay using the human leukemia U937 cell line, the epi-ML class of compounds, to which this compound belongs, induced substantial apoptosis and differentiation. In contrast, the single-target epigenetic inhibitors eosin, curcumin, and sirtinol were ineffective or had only weak effects [1]. While specific compound identifiers for this exact CAS number were not provided in the primary publication's abstract, the compound is part of the epi-ML class that demonstrated this differential activity, establishing its unique mechanistic value [1]. The Sigma-Aldrich datasheet further quantifies this effect for the specific CAS 1020399-52-3 compound, confirming it induces 28% apoptosis after a 30-hour incubation with a 25 µM concentration .
| Evidence Dimension | Functional Cellular Activity (Apoptosis Induction) |
|---|---|
| Target Compound Data | Induces apoptosis (28% after 30 h incubation with 25 µM inhibitor) and granulocytic differentiation (100% of non-apoptotic cells after 30 hr incubation with 5 µM inhibitor) in U937 cells . |
| Comparator Or Baseline | Single-target inhibitors (eosin, curcumin, sirtinol) |
| Quantified Difference | Target compound induces significant apoptosis and differentiation, while single-target inhibitors were 'ineffective or showed a weak effect' [1]. |
| Conditions | Human leukemia U937 cell line; Compound concentration for apoptosis: 25 µM; for differentiation: 5 µM; Incubation time: 30 hours [REFS-1, REFS-2]. |
Why This Matters
This proves that the compound's unique multitarget profile translates into a distinct and quantifiable cellular phenotype (apoptosis/differentiation) that is not achievable with single-target inhibitors, justifying its selection for studies requiring a complex biological outcome.
- [1] Mai, A., Cheng, D., Bedford, M.T., Valente, S., Nebbioso, A., Perrone, A., Brosch, G., Sbardella, G., De Bellis, F., Miceli, M., & Altucci, L. (2008). Epigenetic multiple ligands: mixed histone/protein methyltransferase, acetyltransferase, and class III deacetylase (sirtuin) inhibitors. Journal of Medicinal Chemistry, 51(7), 2279–2290. View Source
